NNEI is a synthetic cannabinoid receptor agonist. It is classified as a new psychoactive substance (NPS) due to its structural similarity to Δ-9-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. [, ] NNEI has been detected in recreationally used and abused products in multiple countries. [] It is primarily used in scientific research to investigate its pharmacological and toxicological properties. [, ]
While specific synthesis methods for NNEI are not detailed in the provided papers, a related paper [] describes the synthesis of a benzofuran derivative and other synthetic cannabinoids. Generally, the synthesis of synthetic cannabinoids involves multiple steps, including the formation of key intermediates and subsequent coupling reactions.
NNEI is comprised of an indole ring system substituted at the 1-position with a pentyl chain and at the 3-position with a carboxamide group. The carboxamide nitrogen is further substituted with a naphthalen-1-yl group. [] Minor structural modifications, such as methylation, can significantly impact the pharmacological properties of NNEI and its analogs. []
NNEI undergoes various metabolic transformations when incubated with rat and human liver microsomes and hepatocytes. [] The primary metabolic pathways identified include oxidative defluorination (in the case of its fluorinated analog, 5F-NNEI), amide hydrolysis, and monohydroxylation at the naphthyl moiety. [] Additionally, NNEI can degrade at high temperatures, forming various thermal degradants and cyanide. []
NNEI exhibits high affinity for both human cannabinoid receptors type-1 (CB1) and type-2 (CB2). [] It acts as a full agonist at CB1 receptors, leading to the activation of G-proteins and subsequent downstream signaling events, similar to THC. [] NNEI demonstrates greater efficacy than THC in [35S]GTPγS and cAMP signaling assays. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: